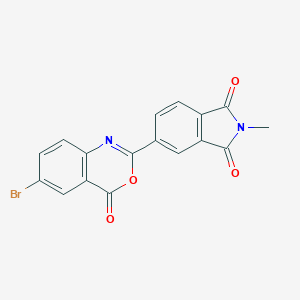
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, also known as BRD4 inhibitor, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor exerts its pharmacological effects by selectively binding to the bromodomain of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, thereby inhibiting its activity. The bromodomain is a conserved protein domain that recognizes acetylated lysine residues on histones, leading to the recruitment of other chromatin-modifying proteins and the regulation of gene expression. By inhibiting the bromodomain, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor can disrupt the interaction between 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione and chromatin, leading to the suppression of gene expression.
Biochemical and Physiological Effects:
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor has been shown to have various biochemical and physiological effects, including the suppression of tumor growth, inflammation, and immune response. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response. In addition, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor has several advantages for lab experiments, including its high potency and selectivity, as well as its well-characterized mechanism of action. However, it also has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the development of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor, including the optimization of its pharmacokinetic properties, the identification of new therapeutic targets, and the development of combination therapies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor involves several steps, including the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-aminobenzoic acid to form 6-bromo-4-hydroxy-2-(2-carboxyphenyl)benzoxazole. This intermediate is then reacted with methyl anthranilate to form 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione. The final product is obtained after purification and characterization.
科学的研究の応用
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, a protein that plays a crucial role in the regulation of gene expression. By inhibiting 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor can modulate the expression of various genes, leading to the suppression of tumor growth, inflammation, and other disease-related processes.
特性
製品名 |
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione |
|---|---|
分子式 |
C17H9BrN2O4 |
分子量 |
385.2 g/mol |
IUPAC名 |
5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C17H9BrN2O4/c1-20-15(21)10-4-2-8(6-11(10)16(20)22)14-19-13-5-3-9(18)7-12(13)17(23)24-14/h2-7H,1H3 |
InChIキー |
SWOINTZTAGVBAW-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3 |
正規SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)

![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)


![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)